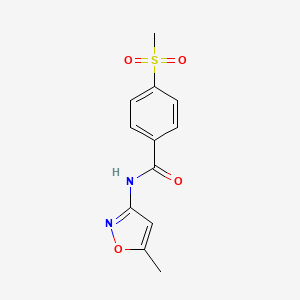

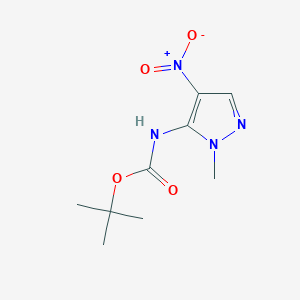

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiarrhythmic Activity

N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide derivatives have been explored for their class III antiarrhythmic activity. These compounds exhibit potent activity by blocking the delayed rectifier potassium current (IK) in isolated myocytes and significantly prolonging the action potential duration. This action has implications for treating arrhythmias, as demonstrated in studies where compounds successfully terminated ventricular fibrillation in anesthetized dogs, restoring sinus rhythm without affecting conduction (Ellingboe et al., 1992).

Antitubercular Activity

A series of this compound derivatives have been synthesized and evaluated for their antitubercular activity. These compounds, when screened against Mycobacterium tuberculosis, demonstrated promising results, suggesting their potential as antitubercular agents. This opens up new avenues for the development of novel therapeutics against tuberculosis (Dighe et al., 2012).

Antimicrobial Activity

Research into the antimicrobial properties of this compound derivatives has shown that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria. Additionally, they have demonstrated antifungal activity against Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Synthesis of Novel Compounds

The versatility of this compound in synthetic chemistry has been exploited to create new compounds with potential medicinal applications. For instance, derivatives have been synthesized that show promise as PI3K inhibitors and anticancer agents, contributing to the expanding arsenal of cancer therapeutics (Shao et al., 2014). Similarly, the synthesis of indapamide derivatives from this compound highlights the compound's utility in developing pro-apoptotic agents for cancer treatment (Yılmaz et al., 2015).

Mechanism of Action

Mode of Action

It’s known that the compound’s supramolecular structure and crystallization mechanism are influenced by the side-chain substituents . The presence of DMSO can disrupt amide-amide interactions, leading to different forms of the compound .

Action Environment

The action of N-(5-methylisoxazol-3-yl)-4-(methylsulfonyl)benzamide can be influenced by environmental factors such as solvents and flexibility . For instance, the presence of DMSO can disrupt amide-amide interactions, leading to different forms of the compound . These factors can modulate the competition between amide-containing isoxazole compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-7-11(14-18-8)13-12(15)9-3-5-10(6-4-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPINKVINOXHURI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378395.png)

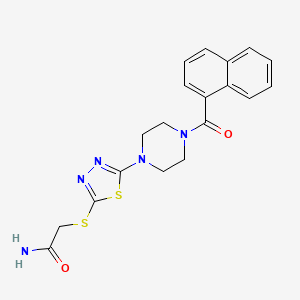

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)

![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)

![(E)-3-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2378403.png)

![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)

![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)

![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)